molecular formula C9H18ClN B13505311 2-(1-Methylcyclopropyl)piperidine hydrochloride

2-(1-Methylcyclopropyl)piperidine hydrochloride

Cat. No.: B13505311
M. Wt: 175.70 g/mol
InChI Key: HBOXYLXBCXAXRM-UHFFFAOYSA-N
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Description

2-(1-Methylcyclopropyl)piperidine hydrochloride is a chemical compound with the molecular formula C₉H₁₈ClN It is a derivative of piperidine, a six-membered heterocyclic amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylcyclopropyl)piperidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylcyclopropylamine with piperidine in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and to scale up the production. The use of high-pressure reactors and advanced purification techniques, such as crystallization and chromatography, ensures the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylcyclopropyl)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the piperidine ring acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: N-oxides of 2-(1-Methylcyclopropyl)piperidine.

    Reduction: Various amine derivatives.

    Substitution: Alkylated or acylated piperidine derivatives.

Scientific Research Applications

2-(1-Methylcyclopropyl)piperidine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1-Methylcyclopropyl)piperidine hydrochloride involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter systems by acting on receptors in the central nervous system. The compound may also influence various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, widely used in organic synthesis and pharmaceuticals.

    N-Methylpiperidine: A methylated derivative with similar applications.

    Cyclopropylamine: Shares the cyclopropyl group but differs in its overall structure and reactivity.

Uniqueness

2-(1-Methylcyclopropyl)piperidine hydrochloride is unique due to the presence of both the cyclopropyl and piperidine moieties, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H18ClN

Molecular Weight

175.70 g/mol

IUPAC Name

2-(1-methylcyclopropyl)piperidine;hydrochloride

InChI

InChI=1S/C9H17N.ClH/c1-9(5-6-9)8-4-2-3-7-10-8;/h8,10H,2-7H2,1H3;1H

InChI Key

HBOXYLXBCXAXRM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2CCCCN2.Cl

Origin of Product

United States

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